2-(Ethylamino)-3-phenylpropanoic acid

Description

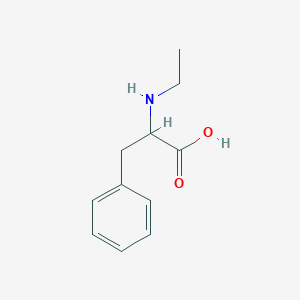

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-12-10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLKFJCNKZEBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Utilization of 2 Ethylamino 3 Phenylpropanoic Acid As a Versatile Building Block

Precursor in Peptide and Peptidomimetic Synthesis

The incorporation of non-natural amino acids like 2-(Ethylamino)-3-phenylpropanoic acid into peptide chains is a key strategy for creating peptides and peptidomimetics with enhanced properties. N-alkylation, including N-ethylation, is known to significantly improve the chemical stability and biological activity of peptides. acs.org

The N-ethyl group provides steric hindrance that can protect the adjacent peptide bond from enzymatic degradation by peptidases, thereby increasing the in-vivo half-life of a peptide therapeutic. Furthermore, the substitution on the amide nitrogen removes the hydrogen bond donor capability, which can restrict the conformational flexibility of the peptide backbone. This constraint can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.

Standard liquid-phase and solid-phase peptide synthesis (SPPS) protocols can be adapted to incorporate N-ethyl-phenylalanine. ontosight.ai Coupling reactions require the use of specific reagents to efficiently form the amide bond with the secondary amine of the N-ethylated amino acid.

Table 1: Common Coupling Reagents for N-Alkylated Amino Acid Incorporation

| Coupling Reagent | Description | Application Notes |

|---|---|---|

| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | A highly efficient coupling agent that forms an active ester with the carboxylic acid. | Often used in combination with a base like DIPEA (N,N-Diisopropylethylamine) to facilitate the reaction. nih.gov |

| HOBt (Hydroxybenzotriazole) | An additive used with carbodiimides to suppress side reactions and improve coupling efficiency. | Frequently paired with DCC or EDC to incorporate sterically hindered amino acids. nih.govnih.gov |

The synthesis of peptides containing N-ethyl-phenylalanine allows for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles, making it a crucial tool in modern drug discovery. researchgate.net

Application in Asymmetric Catalysis and Ligand Design

The inherent chirality of this compound makes it an attractive scaffold for the design of chiral ligands used in asymmetric catalysis. nih.gov Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. mdpi.comrsc.org

Ligands derived from N-ethyl-phenylalanine can coordinate with a metal center to create a chiral environment. This chiral catalyst complex then directs a chemical reaction to selectively produce one enantiomer over the other. The key structural features of N-ethyl-phenylalanine that are advantageous for ligand design include:

A defined stereocenter: The α-carbon provides the fundamental chirality.

Multiple coordination sites: The carboxylate oxygen and the amino nitrogen can bind to metal centers.

Tunable steric groups: The phenyl and ethyl groups provide steric bulk that can be used to control the approach of substrates to the catalytic center, influencing the stereochemical outcome of the reaction.

These ligands are often employed in reactions such as asymmetric hydrogenations, alkylations, and carbon-carbon bond-forming reactions. nih.govmdpi.com The synthesis of these ligands typically involves modifying the carboxyl and amino groups to attach them to a larger framework, such as a bipyridine or phosphine (B1218219) moiety, to enhance their coordination properties.

Table 2: Potential Asymmetric Reactions Utilizing Amino Acid-Derived Ligands

| Reaction Type | Catalyst System Example | Product Type | Significance |

|---|---|---|---|

| Asymmetric Alkylation | Chiral Phase Transfer Catalyst | Enantiomerically enriched α-amino acids | Provides access to a wide range of unnatural amino acids for further synthesis. nih.gov |

| Asymmetric Hydrogenation | Rhodium or Ruthenium complex with a chiral phosphine ligand | Chiral alcohols, amines, or carboxylic acids | A fundamental transformation for producing chiral building blocks. |

The development of new catalysts based on derivatives like N-ethyl-phenylalanine continues to be an active area of research, aiming to achieve higher efficiency and selectivity in chemical transformations. nih.gov

Integration into Advanced Polymer and Material Science Research

Amino acids are increasingly being explored as renewable monomers for the synthesis of biocompatible and biodegradable polymers, such as polyesteramides and polyamides. L-phenylalanine, for instance, has been used to create polymers with unique properties for applications in medicine and material science. mdpi.commdpi.com

The integration of this compound into polymer structures offers a route to modify the physicochemical properties of these materials. The N-ethyl group can influence several key characteristics:

Hydrophobicity: The addition of the ethyl group increases the nonpolar character of the monomer unit, which can enhance the hydrophobicity of the resulting polymer.

Chain Packing and Crystallinity: The bulkier N-substituted group can disrupt the regular hydrogen bonding patterns found in polymers made from unsubstituted amino acids, potentially leading to more amorphous materials with lower melting points and increased solubility in organic solvents.

Biocompatibility and Degradation: Altering the polymer backbone can change its susceptibility to enzymatic and hydrolytic degradation, allowing for control over the material's degradation rate in biological environments.

One area of application is in molecularly imprinted polymers (MIPs). nih.gov MIPs are materials synthesized to have specific recognition sites for a target molecule. While L-phenylalanine has been used as a template to create MIPs for selective binding, using a derivative like N-ethyl-phenylalanine could create polymers with different binding specificities or improved performance in non-aqueous environments. webofproceedings.org The synthesis of such polymers often involves the copolymerization of a functional monomer (e.g., methacrylic acid) and a cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate) in the presence of the template molecule. nih.gov

Role in the Synthesis of Complex Organic Molecules

Beyond its use in peptides and polymers, this compound serves as a valuable chiral building block in the total synthesis of complex organic molecules, including natural products and pharmaceuticals. acs.org Its utility stems from its status as a "chiral pool" starting material, where its pre-existing, well-defined stereocenter is carried through a synthetic sequence to control the stereochemistry of the final product.

Synthetic chemists can utilize the three main components of the molecule:

The Carboxylic Acid: Can be reduced to an alcohol, converted to an amide or ester, or used in various coupling reactions.

The N-Ethylamino Group: Can be further alkylated, used as a directing group, or incorporated into a heterocyclic ring system.

The Phenylpropyl Side Chain: The aromatic ring can be functionalized through electrophilic aromatic substitution, or the entire side chain can be modified.

Structural Elucidation and Conformational Analysis

Computational Investigations of Molecular Conformations

Computational chemistry provides powerful tools for exploring the structural possibilities of molecules like 2-(Ethylamino)-3-phenylpropanoic acid. These investigations offer insights into the molecule's stability, reactivity, and interactions.

The conformation of a molecule can be described by its position on a potential energy surface (PES). The PES is a multidimensional surface where the molecule's potential energy is a function of its geometric parameters. By exploring this surface, researchers can identify various stable conformations, which correspond to energy minima on the landscape.

Computational methods, such as molecular mechanics force fields (e.g., AMBER, MM3) and quantum mechanical calculations, are employed to map out the conformational landscape. nih.govnih.gov For flexible molecules like this compound, with rotatable bonds in the ethylamino and phenylpropanoic acid moieties, the PES can be complex, featuring numerous local energy minima representing different conformers. Studies on similar complex molecules, such as gambogic acid, have shown that different computational methods can yield varying numbers of conformers, highlighting the importance of using multiple approaches for a thorough exploration. nih.govnih.gov The energy differences between these conformers can be small, allowing for easy interconversion under normal conditions. nih.gov

To obtain accurate geometries and relative energies of the conformers identified through PES exploration, quantum chemical calculations are essential. Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio methods for this purpose. aps.orgresearchgate.netresearchgate.net

Geometry optimization calculations aim to find the arrangement of atoms that corresponds to the lowest energy (the most stable structure) for a given conformer. nih.gov The choice of method and basis set (e.g., 6-31G**, 6-311+G(d,p)) is crucial for obtaining reliable results. researchgate.netnih.govnih.gov For instance, studies on structurally related compounds, such as derivatives of 3-mercaptopropanoic acid and 3-(4-hydroxyphenyl) propanoic acid, have demonstrated that DFT methods, particularly B3LYP, often provide results in better agreement with experimental data compared to HF methods. nih.govnih.gov

Table 1: Common Quantum Chemical Methods for Geometry Optimization

| Method | Description | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | A method that uses the electron density to calculate the energy of a system. Functionals like B3LYP are popular. | Widely used for geometry optimization and frequency calculations of organic molecules due to its balance of accuracy and computational cost. researchgate.netmdpi.com |

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It does not fully account for electron correlation. | Often used as a starting point for more advanced calculations. It can provide reasonable geometries but may be less accurate for energies compared to DFT. aps.orgnih.govnih.gov |

As an amino acid, this compound can exist in both a neutral form (with -COOH and -NH- groups) and a zwitterionic form (with -COO⁻ and -NH₂⁺- groups). The predominant form depends on the molecular environment, such as the solvent and the physical state (solid, liquid, or gas).

In the solid state, amino acids often crystallize as zwitterions. However, polymorphism, where a compound exists in multiple crystalline forms, is possible, with both neutral and zwitterionic polymorphs being isolated for some amphoteric molecules. researchgate.netresearchgate.net The different forms can be distinguished using techniques like IR and Raman spectroscopy, solid-state NMR, and X-ray diffraction. researchgate.net The stability and interconversion of these forms are influenced by factors such as hydrogen bonding patterns and crystal packing. researchgate.net For example, in studies of similar molecules like 2-(p-tolylamino)nicotinic acid, the neutral form is characterized by O-H···N hydrogen bonds, while the zwitterionic form exhibits N-H⁺···O⁻ interactions. researchgate.net

Intramolecular interactions, particularly hydrogen bonds, play a crucial role in stabilizing specific conformations of this compound. A hydrogen bond can form between the carboxylic acid group (donor or acceptor) and the ethylamino group (donor or acceptor).

The presence of an intramolecular hydrogen bond can significantly restrict the conformational freedom of the molecule, favoring a more folded structure. The strength and geometry of these hydrogen bonds can be analyzed using computational methods like DFT, which can calculate relevant parameters such as bond lengths and angles. bohrium.com The theory of "Atoms in Molecules" (AIM) can also be applied to the calculated electron density to characterize the nature of these interactions. bohrium.com Studies on other molecules containing both acidic and amino groups show that intramolecular hydrogen bonds can be a dominant factor in determining the preferred conformation, both in the gas phase and in solution. bohrium.comcore.ac.ukmdpi.com

Chirality and Stereochemical Aspects

Chirality is a fundamental property of this compound, arising from its molecular asymmetry. This asymmetry has significant implications for its biological and chemical properties.

The carbon atom at the second position (the alpha-carbon), which is bonded to four different groups (a hydrogen atom, a carboxyl group, a phenylmethyl group, and an ethylamino group), is a stereogenic center. youtube.com Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images called enantiomers. youtube.comnih.gov

These enantiomers are designated as (R)-2-(Ethylamino)-3-phenylpropanoic acid and (S)-2-(Ethylamino)-3-phenylpropanoic acid according to the Cahn-Ingold-Prelog priority rules. In an achiral environment, enantiomers have identical physical properties, such as melting point and solubility. However, they can exhibit different properties and interactions in a chiral environment. nih.gov

When derivatives of this compound are synthesized, additional stereocenters can be created. For example, the bromination of the phenylpropanoic acid backbone can lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. murov.info Unlike enantiomers, diastereomers have different physical properties. For instance, the erythro- and threo- diastereomers of 2,3-dibromo-3-phenylpropanoic acid have distinct melting points. murov.info

Table 2: Types of Stereoisomers Relevant to this compound and its Derivatives

| Stereoisomer Type | Definition | Example |

|---|---|---|

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. nih.gov | (R)- and (S)-2-(Ethylamino)-3-phenylpropanoic acid |

| Diastereomers | Stereoisomers that are not mirror images of each other. Occur when a molecule has two or more stereocenters. vaia.com | erythro- and threo- forms of a 2,3-disubstituted-3-phenylpropanoic acid derivative. murov.info |

| Racemic Mixture | A 1:1 mixture of two enantiomers. vaia.com | A mixture of equal parts (R)- and (S)-2-(Ethylamino)-3-phenylpropanoic acid. |

Impact of Substituents on Preferred Stereochemistry and Conformational Stability

The conformational landscape of this compound is significantly influenced by the nature and position of substituents, both on the amino group and the phenyl ring. These modifications introduce steric and electronic effects that dictate the molecule's preferred three-dimensional structure, impacting its stability and potential interactions.

The introduction of an ethyl group on the nitrogen atom (N-ethylation) imposes considerable steric constraints compared to the parent amino acid, phenylalanine. This substitution directly affects the rotational freedom around the N-Cα bond, described by the dihedral angle phi (φ). The bulkier ethyl group can lead to steric clashes with the rest of the amino acid backbone and the side chain, thereby limiting the range of accessible φ angles. Research on N-alkylated amino acids suggests that this modification hinders rotamer interconversion, effectively locking the molecule into a more defined set of conformations. acs.org This increased steric hindrance can also influence the geometry of the peptide bond when this amino acid is incorporated into a peptide chain, with N-alkylation known to lower the energy barrier for cis-trans isomerization of the amide bond. nih.govrsc.org

Substituents on the phenyl ring of this compound primarily influence the conformational preferences of the side chain, which are described by the dihedral angles chi1 (χ1, N-Cα-Cβ-Cγ) and chi2 (χ2, Cα-Cβ-Cγ-Cδ1). The preferred arrangement of the aromatic ring relative to the backbone is a balance between stabilizing interactions, such as CH-π interactions, and destabilizing steric clashes.

The electronic properties of the phenyl substituents play a crucial role in modulating these non-covalent interactions. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, enhancing its ability to participate in CH-π and other cation-π interactions. researchgate.netrsc.orgnih.gov This can lead to a more folded conformation where the side chain interacts more closely with the backbone. Conversely, electron-withdrawing groups (EWGs) reduce the ring's electron density, weakening these interactions and potentially favoring a more extended conformation. The relationship between the electronic nature of the substituent and the conformational free energy has been demonstrated to be linear, correlating with Hammett constants (σ). researchgate.netrsc.orgnih.gov

The position of the substituent on the phenyl ring (ortho, meta, or para) is also a critical determinant of conformational stability due to steric effects.

Ortho-substitution: Introduces the most significant steric hindrance, potentially forcing the phenyl ring into specific orientations to avoid clashes with the Cβ atom and the rest of the side chain. This can lead to a significant restriction in the rotation around the Cβ-Cγ bond (χ2 angle).

Meta-substitution: Generally has a more moderate steric impact, allowing for greater rotational freedom compared to ortho-substitution. The electronic effects often play a more dominant role in determining the preferred conformation.

Para-substitution: Exerts the least steric influence on the side-chain conformation, as the substituent is positioned farthest from the amino acid backbone. In this case, the electronic properties of the substituent are the primary drivers of conformational preference.

The interplay of these steric and electronic factors determines the population of different rotameric states (gauche(+), gauche(-), and trans) for the χ1 angle. For most phenylalanine analogs, there is a preference for the gauche(-) and trans rotamers. However, the presence of bulky ortho substituents can shift this equilibrium to favor conformations that minimize steric strain.

The following data tables summarize the expected impact of N-ethylation and phenyl ring substitution on the conformational parameters of this compound, based on principles from related compounds.

Table 1: Expected Impact of N-Ethylation on Conformational Parameters

| Parameter | Impact of N-Ethyl Group | Rationale |

| φ (Phi) Dihedral Angle | More restricted range | Increased steric hindrance between the ethyl group and the backbone atoms. |

| Rotamer Interconversion | Hindered | Higher energy barrier for rotation around single bonds due to steric bulk. acs.org |

| Amide Bond (in peptides) | Lowered cis/trans energy barrier | Electronic and steric effects of the N-alkyl group destabilize the planar trans conformation. nih.govrsc.org |

| Solubility | Increased lipophilicity | The addition of the ethyl group increases the nonpolar character of the molecule. nih.govrsc.org |

Table 2: Predicted Influence of Phenyl Substituents on Side-Chain Conformation

| Substituent Type | Position | Dominant Effect | Predicted Impact on χ1 and χ2 | Preferred Conformation |

| Bulky, Non-polar | Ortho | Steric Hindrance | Restricted χ2 rotation; potential shift in χ1 rotamer population away from conformations that bring the substituent close to the backbone. | More defined, potentially non-standard rotamers to avoid steric clashes. |

| Electron-Donating | Para | Electronic (Enhanced π-system) | Stabilization of specific rotamers through stronger CH-π interactions. | Tends toward a more folded conformation. researchgate.netrsc.orgnih.gov |

| Electron-Withdrawing | Para | Electronic (Reduced π-system) | Weakening of CH-π interactions. | Tends toward a more extended conformation. researchgate.netrsc.orgnih.gov |

| Halogens (e.g., Iodo) | Ortho | Steric and Electronic | High affinity for specific orientations due to a combination of size and polarizability, potentially leading to a reduced conformational flexibility. nih.gov | A more rigid side-chain conformation. |

| Halogens (e.g., Iodo) | Meta/Para | Electronic and Size | Influences binding affinity to macromolecules, suggesting a preference for specific spatial arrangements. nih.gov | Dependent on the balance between size and electronic effects. |

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy Applications in Molecular Structure Determination

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

For 2-(Ethylamino)-3-phenylpropanoic acid, the FTIR spectrum is expected to show a combination of features characteristic of its parent amino acid, phenylalanine, with additional signals from the N-ethyl group. In its zwitterionic form, prominent bands would arise from the carboxylate (COO⁻) and the secondary ammonium (B1175870) (NH₂⁺) groups.

Key expected vibrational bands for this compound, based on data from L-phenylalanine and other N-alkylated amino acids, are detailed below. yildiz.edu.trresearchgate.netresearchgate.net The presence of the ethyl group introduces additional C-H stretching and bending vibrations and alters the environment of the amino group.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

|---|---|---|---|

| ~3400-2500 | O-H Stretch | Carboxylic Acid (non-zwitterionic) | Very broad, characteristic of H-bonding. |

| ~3100-3000 | C-H Stretch (sp²) | Aromatic Ring | Multiple weak to medium bands. |

| ~2980-2850 | C-H Stretch (sp³) | Ethyl and CH/CH₂ Backbone | Asymmetric and symmetric stretches. |

| ~2700-2400 | N-H Stretch | Secondary Ammonium (R₂NH₂⁺) | Broad absorption, typical for amino acid salts. |

| ~1730-1700 | C=O Stretch | Carboxylic Acid (non-zwitterionic) | Strong absorption. |

| ~1610-1550 | N-H Bend | Secondary Ammonium (R₂NH₂⁺) | Asymmetric bending. |

| ~1610-1580 | C=C Stretch | Aromatic Ring | Medium to weak bands. |

| ~1580-1550 | COO⁻ Stretch | Carboxylate (zwitterionic) | Asymmetric, strong absorption. |

| ~1450 | C-H Bend | Ethyl and CH₂ Backbone | Scissoring and bending vibrations. |

| ~1410-1380 | COO⁻ Stretch | Carboxylate (zwitterionic) | Symmetric, medium to strong absorption. |

| ~1250-1020 | C-N Stretch | Ethylamino Group | Medium intensity. |

Studies on L-phenylalanine show that its vibrational spectrum is sensitive to environmental factors like pH and aggregation state, which cause shifts in the characteristic bands of the amino and carboxyl groups. researchgate.netresearchgate.net Similar sensitivity is expected for its N-ethyl derivative.

Raman and Hyper-Raman Spectroscopy in Conformational Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the breathing modes of the phenyl ring. researchgate.netchemicalbook.com This technique is instrumental in conformational studies, as the vibrational frequencies and intensities of certain modes, known as "marker bands," are sensitive to the molecule's geometry. For this compound, Raman spectroscopy can provide insights into the torsional angles of the backbone and the orientation of the phenyl side chain. nih.gov

Hyper-Raman Spectroscopy (HRS) is a nonlinear optical technique where two incident photons are scattered as a single photon at approximately twice the incident frequency. The selection rules for HRS are different from both IR and Raman, allowing for the observation of vibrational modes that are silent in the other techniques. This can provide a more complete vibrational profile of the molecule, aiding in complex conformational analysis.

Table 2: Key Raman Bands for Conformational Analysis of this compound (based on Phenylalanine)

| Wavenumber (cm⁻¹) | Assignment | Conformational Sensitivity |

|---|---|---|

| ~1606 | Phenyl Ring C=C Stretch | Sensitive to the electronic environment of the ring. |

| ~1003 | Phenyl Ring Breathing | A strong, characteristic band, its position and width can indicate side-chain conformation. |

| ~622 | Phenyl Ring Deformation | Sensitive to torsional angle χ₁ (Cα-Cβ). |

Far-Infrared Spectroscopy for Low-Energy Vibrational Modes

Far-infrared (Far-IR) spectroscopy covers the low-frequency region of the electromagnetic spectrum (typically below 400 cm⁻¹). This region is particularly valuable for studying low-energy vibrations, such as the torsional modes of molecular backbones and side chains, as well as intermolecular vibrations like hydrogen bonds.

Experimental studies on gas-phase phenylalanine have successfully used Far-IR spectroscopy to distinguish between different conformers. rsc.orghuji.ac.il These conformers differ in the torsional angles of the Cα-Cβ bond and the orientation of the -COOH and -NH₂ groups. For this compound, Far-IR would be crucial for directly observing the large-amplitude motions that define its conformational landscape, including the torsions involving the N-ethyl group. These low-energy modes are fundamental to understanding the molecule's flexibility and preferred shapes in an isolated environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

For this compound, the ¹H NMR spectrum would provide key information. The protons on the phenyl ring would appear in the aromatic region (typically 7.2-7.5 ppm). The protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) would be shifted by the adjacent nitrogen atom. The protons on the propanoic acid backbone (α-CH and β-CH₂) would show characteristic splitting patterns (spin-spin coupling) that reveal their connectivity.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically found far downfield (~170-180 ppm), while the aromatic carbons appear in the ~120-140 ppm range. The carbons of the ethyl group and the amino acid backbone would have distinct chemical shifts.

Based on data from phenylalanine and N-acetyl-L-phenylalanine, a prediction of the NMR spectral data can be compiled. hepvs.chhmdb.cahmdb.caillinois.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Carboxyl (-COOH) | ~10-12 (broad s) | ~175 | Carboxylic acid proton is often broad and may exchange with solvent. |

| α-CH | ~4.0-4.2 (dd) | ~60 | Coupled to β-protons and N-H. |

| β-CH₂ | ~3.1-3.3 (m) | ~38 | Diastereotopic protons, complex multiplet. |

| Phenyl-C (ipso) | - | ~136 | Carbon attached to the β-CH₂ group. |

| Phenyl-C (ortho, meta, para) | ~7.2-7.4 (m) | ~127-130 | Overlapping signals in the aromatic region. |

| N-CH₂- (Ethyl) | ~2.8-3.0 (q) | ~45 | Quartet due to coupling with methyl protons. |

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign proton and carbon signals and confirm the bonding network. Nuclear Overhauser Effect (NOE) experiments could provide information on through-space proximities, helping to determine the preferred solution-phase conformation.

Photoionization Spectroscopy in Conformational Analysis

Gas-phase techniques are essential for studying the intrinsic properties of a molecule free from solvent effects. Photoionization spectroscopy, often combined with techniques like Resonant Two-Photon Ionization (R2PI), is a highly sensitive method for identifying and characterizing different molecular conformers in a supersonic jet expansion. researchgate.net

In this method, molecules are cooled to very low rotational and vibrational temperatures, "freezing" them into their various stable conformations. A tunable laser is then used to excite the molecules. Each conformer has a unique electronic spectrum, and by tuning the laser to a specific electronic transition of a single conformer, its vibrational spectrum can be recorded using techniques like IR-UV ion depletion spectroscopy. dntb.gov.ua

Studies on phenylalanine have revealed the existence of multiple gas-phase conformers, stabilized by different intramolecular interactions, such as hydrogen bonds between the amino and carboxyl groups or between the amino group and the phenyl ring's π-system. researchgate.net For this compound, the increased flexibility of the ethylamino group would likely lead to an even more complex conformational landscape, which could be unraveled using these advanced photoionization techniques.

Microwave Spectroscopy for Gas-Phase Conformer Identification

Microwave spectroscopy is the most precise method for determining the geometry of molecules in the gas phase. It measures the absorption of microwave radiation, which corresponds to transitions between rotational energy levels. Since the rotational energy levels are determined by the molecule's moments of inertia, a microwave spectrum provides unambiguous structural information.

For a flexible molecule like this compound, each stable conformer has a unique set of moments of inertia and therefore a distinct rotational spectrum. By measuring the spectrum and comparing it to the predictions from quantum chemical calculations, the specific conformers present in the gas phase can be identified, and their relative abundances can be determined. nih.gov This technique can yield highly accurate bond lengths and angles, providing a definitive picture of the molecule's structure in isolation.

Table of Compounds

| Compound Name |

|---|

| This compound |

| L-phenylalanine |

Chromatographic and Electrophoretic Separation Methodologies

Chiral Separation Techniques for Amino Acid Enantiomers

The separation of enantiomers of N-alkylated amino acids like 2-(Ethylamino)-3-phenylpropanoic acid can be achieved through several high-resolution techniques. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are the most prominent methods, each employing chiral stationary phases or chiral additives to the mobile/background electrolyte to achieve enantioseparation.

Direct chiral separation by HPLC is a widely used and effective method for resolving enantiomers of amino acids and their derivatives. This technique utilizes chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with the enantiomers of the analyte. For N-alkylated amino acids such as this compound, several types of CSPs have shown great potential.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., CHIROBIOTIC T), are particularly effective for the separation of underivatized and N-derivatized amino acids. sigmaaldrich.com These CSPs offer multimodal separation capabilities, operating in reversed-phase, normal-phase, and polar organic modes. The complex structure of teicoplanin, with its multiple chiral centers and functional groups, allows for various chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak and Chiralcel series), are another powerful class of CSPs for the enantioseparation of a broad range of compounds, including N-protected amino acids. researchgate.netmdpi.com The chiral recognition mechanism is based on the formation of inclusion complexes within the helical grooves of the polysaccharide derivatives. The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. researchgate.net

Crown ether-based CSPs are highly effective for the separation of primary amino compounds, including amino acids. mdpi.comchiraltech.com The chiral recognition is based on the formation of host-guest complexes between the protonated amino group of the analyte and the chiral crown ether cavity.

Zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), are specifically designed for the separation of zwitterionic molecules like underivatized amino acids and small peptides. chiraltech.comchiraltech.com These selectors contain both anion- and cation-exchange functional groups, enabling effective chiral recognition of amphoteric analytes. chiraltech.com

Table 1: HPLC Chiral Stationary Phases and Conditions for the Separation of N-Alkylated/Derivatized Phenylalanine Analogs

| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |

| CHIROBIOTIC T (Teicoplanin) | N-FMOC-Amino Acids | Methanol (B129727)/0.1% Triethylammonium Acetate (TEAA), pH 4.1 (40/60, v/v) | 1.0 | 25 | UV | sigmaaldrich.com |

| CHIROBIOTIC R (Ristocetin A) | N-t-BOC-Amino Acids | Methanol/0.1% Triethylammonium Acetate (TEAA), pH 4.1 | 1.0 | 25 | UV | sigmaaldrich.com |

| Chiralpak IA (Amylose derivative) | N-Phthaloyl (PHT) Phenylalanine | Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (90/10/0.1, v/v/v) | 1.0 | 25 | UV (254 nm) | researchgate.net |

| Chiralcel OD (Cellulose derivative) | N-Phthaloyl (PHT) Phenylalanine | Hexane/2-Propanol/TFA (95/5/0.1, v/v/v) | 1.0 | 25 | UV (254 nm) | researchgate.net |

| CHIRALPAK ZWIX(+) | Underivatized Amino Acids | Methanol/Acetonitrile/Water (49/49/2, v/v/v) with 50mM Formic Acid + 25mM Diethylamine | 0.5 | 25 | MS | chiraltech.com |

| CROWNPAK CR-I(+) | Underivatized Amino Acids | Supercritical Fluid Chromatography (SFC) with CO2/Methanol | 3.0 | 40 | MS | mdpi.com |

Gas chromatography is a high-resolution technique that can be employed for the chiral separation of volatile and thermally stable compounds. For amino acids, which are non-volatile, a derivatization step is mandatory prior to GC analysis. This typically involves a two-step process: esterification of the carboxylic acid group followed by acylation of the amino group.

The esterification is commonly performed using an alcohol (e.g., methanol, isopropanol) in the presence of an acid catalyst. The subsequent acylation of the N-ethylamino group in this compound can be achieved using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). This two-step derivatization process converts the amino acid into a volatile and thermally stable derivative suitable for GC analysis without causing racemization.

The separation of the derivatized enantiomers is then performed on a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs and those based on chiral amino acid derivatives, such as Chirasil-Val, are commonly used for this purpose. The chiral recognition mechanism involves interactions between the derivatized analyte and the chiral selector, leading to different retention times for the enantiomers.

Table 2: Typical GC Conditions for Chiral Separation of Derivatized Amino Acids

| Derivatization Step 1 (Esterification) | Derivatization Step 2 (Acylation) | Chiral Stationary Phase | Carrier Gas | Temperature Program | Detection | Reference |

| Methanolic HCl (3N), 100°C, 30 min | Trifluoroacetic anhydride (TFAA) in Methylene Chloride, 60°C, 20 min | CHIRALDEX G-TA (Gamma-Cyclodextrin Trifluoroacetyl) | Helium | 90°C (1 min hold), ramp to 180°C at 4°C/min | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | |

| Isopropanol/Acetyl Chloride, 110°C, 1 h | Pentafluoropropionic anhydride (PFPA) in Dichloromethane, 60°C, 15 min | Chirasil-L-Val | Hydrogen | 70°C, ramp to 190°C at 5°C/min | FID or MS | nih.gov |

Capillary electrophoresis offers high separation efficiency, short analysis times, and low consumption of sample and reagents, making it an attractive alternative to chromatographic methods for chiral separations. chromatographyonline.comnih.gov In CE, the separation of enantiomers is achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov

For N-alkylated amino acids, cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors. nih.gov The hydrophobic cavity of the cyclodextrin (B1172386) can include the phenyl group of this compound, while interactions between the hydroxyl groups on the rim of the CD and the functional groups of the analyte lead to the formation of transient diastereomeric complexes with different electrophoretic mobilities.

Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that is particularly useful for the separation of both neutral and charged analytes. In chiral MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration, along with a chiral selector. The differential partitioning of the enantiomers between the aqueous buffer and the micellar phase, combined with their interaction with the chiral selector, results in their separation.

Table 3: Capillary Electrophoresis Conditions for Chiral Separation of Amino Acid Derivatives

| Separation Mode | Chiral Selector | Background Electrolyte (BGE) | Applied Voltage (kV) | Temperature (°C) | Detection | Reference |

| CD-CZE | α-Cyclodextrin (15 mM) | 25 mM Phosphate buffer, pH 2.5 | 20 | 25 | UV (214 nm) | nih.gov |

| MEKC | γ-Cyclodextrin (40 mM) | 5 mM Sodium borate, pH 9.2, 150 mM Sodium Dodecyl Sulfate (SDS) | 15 | 25 | UV (200 nm) | nih.gov |

| CLE-CE | 1-ethyl-3-methyl imidazole (B134444) L-tartrate ([EMIM][L-Tar]) with Cu(II) | 20 mM MES/His buffer, pH 6.0 | 25 | 20 | UV (200 nm) | chromatographyonline.comchromatographyonline.com |

Derivatization Strategies for Enhanced Chromatographic and Electrophoretic Resolution

Derivatization can be employed not only to enhance volatility for GC analysis but also as a strategy to improve separation and detection in HPLC and CE. There are two main approaches: achiral derivatization followed by separation on a chiral stationary phase, and chiral derivatization followed by separation on an achiral stationary phase.

For this compound, which is a secondary amine, specific derivatization strategies are required. Reagents that react with primary amines, such as o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, may not be suitable. nih.gov However, reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are effective for derivatizing both primary and secondary amines. nih.gov Reaction of the enantiomers of this compound with a single enantiomer of a chiral derivatizing agent like FLEC results in the formation of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral reversed-phase HPLC column. nih.gov

Other chiral derivatizing agents that can be used for secondary amines include Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov The choice of derivatizing agent can influence the resolution and sensitivity of the analysis.

Optimization of Separation Parameters for Improved Efficiency and Selectivity

The efficiency and selectivity of the chiral separation of this compound can be significantly influenced by various experimental parameters. Careful optimization of these parameters is essential to achieve baseline resolution and accurate quantification of the enantiomers.

In HPLC , the composition of the mobile phase is a critical factor. For reversed-phase separations on macrocyclic glycopeptide or polysaccharide-based CSPs, the type and concentration of the organic modifier (e.g., methanol, acetonitrile) and the pH and concentration of the aqueous buffer can have a profound effect on retention and enantioselectivity. sigmaaldrich.com The addition of small amounts of acidic or basic modifiers can also improve peak shape and resolution. Temperature is another important parameter; lower temperatures often lead to better resolution due to the increased stability of the transient diastereomeric complexes, although this may also result in longer analysis times. nih.gov

In GC , the temperature program, including the initial temperature, ramp rate, and final temperature, needs to be optimized to achieve a good balance between resolution and analysis time. The choice of carrier gas and its flow rate can also impact separation efficiency.

For CE , the concentration of the chiral selector is a key parameter to optimize. Increasing the selector concentration generally improves resolution up to a certain point, after which it may lead to excessive analysis times or a decrease in efficiency. nih.gov The pH of the background electrolyte affects the charge of the analyte and the electroosmotic flow, thereby influencing migration times and resolution. The addition of organic modifiers, such as methanol or acetonitrile, to the BGE can alter the viscosity of the medium and the solubility of the analyte, which can be used to fine-tune the separation. The applied voltage is another parameter that can be adjusted to optimize the balance between analysis speed and resolution.

Mechanistic Insights and Reaction Pathway Investigations

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthesis of 2-(Ethylamino)-3-phenylpropanoic acid, a derivative of the amino acid phenylalanine, is most commonly achieved through reductive amination. This method involves the reaction of a carbonyl compound, typically a phenylpyruvic acid derivative, with ethylamine (B1201723) in the presence of a reducing agent. The mechanism of this transformation is a well-established two-step process involving the initial formation of an imine intermediate, followed by its reduction to the final amine product. rsc.orgnih.govacs.org

The first step is the nucleophilic addition of ethylamine to the ketone carbonyl group of ethyl 2-oxo-3-phenylpropanoate (B1228592). This reaction is often catalyzed by a mild acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of ethylamine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. This intermediate is generally unstable and readily undergoes dehydration to form an imine (a compound containing a carbon-nitrogen double bond). The dehydration step is also acid-catalyzed, involving the protonation of the hydroxyl group, which then leaves as a water molecule.

The second step of the mechanism is the reduction of the C=N double bond of the imine. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices in laboratory-scale syntheses. nih.gov Catalytic hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C), is also an effective method, particularly in industrial applications. The hydride from the reducing agent attacks the electrophilic carbon of the imine, and subsequent protonation of the resulting anion yields the final this compound.

Scheme 1: General Reaction Scheme for the Reductive Amination Synthesis of this compound

The reaction conditions, such as solvent, temperature, and pH, can significantly influence the rate and efficiency of both the imine formation and the reduction steps. For instance, the formation of the imine is a reversible reaction, and the removal of water can drive the equilibrium towards the product. The choice of reducing agent is also critical; it must be capable of reducing the imine but not the starting ketone, especially in a one-pot procedure where all reactants are present simultaneously. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reducing agent often used in these "direct" reductive aminations. nih.govacs.org

Stereochemical Control Mechanisms in Asymmetric Syntheses

The synthesis of this compound presents a stereochemical challenge as the α-carbon is a chiral center. Achieving high stereoselectivity to obtain a single enantiomer is often a primary goal, particularly for pharmaceutical applications. Several strategies have been developed to control the stereochemical outcome of the synthesis, primarily falling into two categories: substrate-controlled and reagent-controlled asymmetric synthesis.

Substrate-Controlled Asymmetric Synthesis: The Use of Chiral Auxiliaries

One of the most reliable methods for achieving high diastereoselectivity is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed. In the context of synthesizing N-alkyl amino acids, chiral auxiliaries derived from naturally occurring chiral molecules like amino alcohols are frequently employed.

For instance, a chiral oxazolidinone auxiliary can be acylated with a derivative of 3-phenylpropanoic acid. The resulting N-acyloxazolidinone can then be subjected to N-ethylation. The bulky chiral auxiliary effectively shields one face of the molecule, forcing the incoming ethyl group to attack from the less hindered face, thereby leading to the formation of one diastereomer in excess. The diastereoselectivity of this process is often very high. Following the N-alkylation step, the chiral auxiliary can be cleaved under mild conditions to yield the desired enantiomer of this compound.

| Chiral Auxiliary Type | General Structure | Typical Diastereomeric Excess (d.e.) |

| Evans Oxazolidinones | >95% | |

| Pseudoephedrine Amides | >90% | |

| Camphorsultams | >98% |

Reagent-Controlled Asymmetric Synthesis: Chiral Catalysts

An alternative and often more atom-economical approach is the use of a chiral catalyst. In this strategy, a small amount of a chiral catalyst is used to generate a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. For the asymmetric reductive amination of phenylpyruvic acid derivatives, chiral transition metal complexes are often employed as catalysts for the hydrogenation of the intermediate imine.

For example, iridium or rhodium complexes with chiral phosphine (B1218219) ligands have been shown to be effective catalysts for the asymmetric reductive amination of various ketones. nih.govresearchgate.net The chiral ligand coordinates to the metal center and creates a chiral pocket. The imine substrate binds to the metal in a specific orientation, and the subsequent hydride transfer from the metal to the imine occurs preferentially from one face, leading to the formation of the chiral amine with high enantiomeric excess (e.e.).

The efficiency and enantioselectivity of these catalytic systems are highly dependent on the structure of the chiral ligand, the metal precursor, and the reaction conditions.

| Catalyst System | Chiral Ligand Example | Typical Enantiomeric Excess (e.e.) |

| Iridium-based | (R)-SEGPHOS | up to 99% |

| Rhodium-based | (R,R)-Me-DuPhos | up to 98% |

| Ruthenium-based | (R)-BINAP | up to 95% |

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms and understanding the origins of stereoselectivity. rsc.orgnih.gov For the synthesis of this compound via reductive amination, theoretical modeling can provide insights into the energetics of the reaction pathway and the structures of key transition states.

Modeling the Reductive Amination Pathway

DFT calculations can be used to model the entire reaction coordinate for the reductive amination of ethyl 2-oxo-3-phenylpropanoate with ethylamine. This involves calculating the energies of the reactants, intermediates, transition states, and products. Such calculations can confirm the two-step mechanism of imine formation followed by reduction. The calculated energy barriers for each step can provide information about the rate-determining step of the reaction. For example, studies on similar reductive amination reactions have shown that the dehydration of the carbinolamine to form the imine can be the rate-limiting step under certain conditions. rsc.org

Understanding Stereoselectivity through Transition State Analysis

In asymmetric synthesis, the stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. DFT calculations can be employed to model the transition states for the hydride attack on the prochiral imine intermediate in the presence of a chiral catalyst or when a chiral auxiliary is employed.

For a chiral catalyst, the calculations would model the interaction of the imine substrate with the chiral metal complex. The transition state structures for the formation of the (R) and (S) enantiomers would be located and their energies calculated. The difference in the activation energies (ΔΔG‡) between these two transition states directly correlates with the predicted enantiomeric excess of the reaction. These models can reveal the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, between the substrate and the chiral ligand that are responsible for the observed stereoselectivity.

Similarly, when a chiral auxiliary is used, computational models can illustrate how the auxiliary sterically blocks one face of the reacting molecule. By calculating the energies of the transition states for the approach of the ethylating agent from both faces, the model can predict the favored diastereomer and provide a quantitative estimate of the expected diastereomeric excess.

| Computational Method | Information Gained |

| DFT Geometry Optimization | Provides the equilibrium structures of reactants, intermediates, and products. |

| Transition State Search (e.g., QST2, QST3) | Locates the saddle points on the potential energy surface corresponding to transition states. |

| Frequency Calculations | Confirms the nature of stationary points (minima or transition states) and provides zero-point vibrational energies and thermal corrections to the Gibbs free energy. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Confirms that a located transition state connects the correct reactant and product. |

These theoretical investigations not only provide a deeper understanding of the reaction mechanism and the origins of stereoselectivity but can also guide the rational design of more efficient and selective catalysts and chiral auxiliaries for the synthesis of enantiomerically pure this compound and related compounds.

Future Research Directions and Emerging Applications in Chemical Sciences

Development of Novel and Sustainable Synthetic Routes for N-Alkylated Amino Acids

The synthesis of N-alkylated amino acids, including 2-(Ethylamino)-3-phenylpropanoic acid, has traditionally relied on methods that often involve hazardous reagents and generate significant waste. nih.gov Consequently, a primary focus of future research is the development of more sustainable and efficient synthetic strategies.

A promising and powerful catalytic strategy for the direct N-alkylation of unprotected α-amino acids involves the use of alcohols as alkylating agents. nih.govefficient-robotics.com This method is highly selective and produces water as the only byproduct, simplifying purification procedures. nih.gov A variety of α-amino acids can be mono- or di-N-alkylated with excellent retention of optical purity using this approach. nih.gov For instance, ruthenium-based catalysts have demonstrated efficacy in the direct coupling of unprotected amino acids with alcohols. researchgate.net Another approach involves iridium catalysts, which have also shown remarkable activity in the N-alkylation of unprotected amino acids, providing excellent selectivity towards monoalkylated products with a high degree of stereochemistry retention. nih.gov

Biocatalysis presents another green alternative to traditional chemical synthesis, offering a less hazardous and wasteful route. nih.gov Enzymes such as N-methyltransferases and certain dehydrogenases have the potential to be utilized for the synthesis of N-alkyl-α-amino acids. nih.gov

These modern catalytic and biocatalytic methods represent a significant advancement over classical techniques, which often employ genotoxic alkylating agents or stoichiometric quantities of hazardous hydrides, requiring complex work-up procedures and generating substantial waste. nih.gov The continued development of these sustainable routes will be crucial for the environmentally friendly production of this compound and other N-alkylated amino acids for various applications.

| Catalyst System | Substrate | Alkylating Agent | Key Advantages |

| Ruthenium-based (e.g., Shvo's catalyst) | Unprotected α-amino acids | Alcohols | High selectivity, water as the only byproduct, retention of optical purity. nih.govresearchgate.net |

| Iridium(III)-NHC catalyst | Unprotected α-amino acids | Alcohols | Excellent selectivity for monoalkylation, high retention of stereochemistry, recyclable catalyst. nih.gov |

| Iron-based catalyst | Unprotected α-amino acids | Fatty alcohols | Ideal for green transformation to produce bio-based surfactants. nih.gov |

| Biocatalytic (e.g., N-methyltransferases) | α-Amino acids | - | Less hazardous and wasteful compared to traditional chemical methods. nih.gov |

Exploration of New Building Block Applications in Advanced Functional Materials

The incorporation of N-alkylated amino acids like this compound into peptides and polymers can significantly influence their structural and functional properties. The N-ethyl group can induce conformational constraints, enhance proteolytic stability, and increase lipophilicity, making these molecules valuable building blocks for advanced functional materials.

One emerging application is in the field of peptidomimetics . These are compounds that mimic the structure and function of natural peptides but have improved properties such as stability and bioavailability. rsc.org N-alkylation of the peptide backbone can impart high affinity for biological targets, proteolytic stability, and membrane permeability. nih.gov The synthesis of peptidomimetic combinatorial libraries through successive amide alkylations allows for the creation of a vast number of compounds for drug discovery. jpt.com

Another area of interest is the use of N-alkylated amino acids in supramolecular assembly to create novel nanomaterials. The alkylation of amino acids can promote their self-assembly into various nanostructures, such as hydrogels with fibrous three-dimensional networks. nih.gov Peptide amphiphiles, which consist of a short peptide sequence linked to an aliphatic tail, can self-assemble into one-dimensional nanostructures with potential biomedical applications. efficient-robotics.comresearchgate.net The N-alkylation can modulate the hydrophobic interactions and hydrogen bonding that drive this self-assembly process.

Furthermore, N-alkylated phenylalanine derivatives are being explored for their potential in creating biodegradable polymers and as ligands for asymmetric catalysis . rsc.org The ability to tune the properties of these materials by altering the N-alkyl substituent makes them highly versatile for various technological applications. nih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships and Predictive Design

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. For this compound and related compounds, advanced computational methods can provide deep insights into their structure-reactivity relationships.

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool for understanding how the chemical structure of a compound influences its biological activity. efficient-robotics.comresearchgate.net For phenylalanine derivatives, 3D-QSAR and molecular docking studies have been used to explore their binding to biological targets such as enzymes. efficient-robotics.com These models can help identify the structural requirements for inhibitory activity and guide the design of more potent and selective molecules. efficient-robotics.comresearchgate.net

Molecular Dynamics (MD) simulations can be employed to study the conformational dynamics and self-assembly processes of molecules containing this compound. researchgate.netyoutube.comacs.orgnih.gov For example, MD simulations have been used to investigate the self-assembly of phenylalanine peptide nanotubes, providing insights into their helical structures and chirality. researchgate.netyoutube.comacs.orgnih.gov Such simulations can help in understanding how N-alkylation affects the folding and assembly of peptides and peptidomimetics. nih.gov

The integration of these computational approaches facilitates the predictive design of novel peptidomimetics and other functional molecules with desired properties. nih.govnih.gov By computationally screening virtual libraries of compounds and predicting their activities and properties, researchers can prioritize synthetic efforts and accelerate the discovery of new chemical entities. nih.gov

| Computational Method | Application for this compound and derivatives | Potential Insights |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular structure. efficient-robotics.comresearchgate.net | Identification of key structural features for desired activity, guiding the design of more potent compounds. efficient-robotics.com |

| Molecular Docking | Simulating the binding of the compound to a biological target. efficient-robotics.com | Understanding binding modes and interactions, aiding in the design of selective inhibitors. efficient-robotics.com |

| Molecular Dynamics (MD) Simulations | Studying conformational changes and self-assembly processes. researchgate.netyoutube.comacs.orgnih.gov | Elucidating the influence of N-alkylation on peptide folding, stability, and material formation. nih.govresearchgate.netyoutube.comacs.orgnih.gov |

| Density Functional Theory (DFT) | Calculating electronic structure and reactivity. numberanalytics.com | Providing a theoretical basis for experimental results and understanding reaction mechanisms. numberanalytics.com |

Integration with High-Throughput Methodologies for Discovery of New Chemical Entities

The discovery of new chemical entities with valuable properties is a central goal in chemical and pharmaceutical research. Integrating the synthesis of compounds like this compound with high-throughput methodologies can significantly accelerate this process.

Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis of large libraries of diverse compounds. Methodologies such as the "one-bead one-compound" approach allow for the creation of millions of peptide and peptidomimetic compounds. These libraries can then be screened for biological activity to identify promising lead compounds. The synthesis of combinatorial libraries of N-alkylated peptides is a powerful strategy for discovering novel therapeutics. jpt.com

High-Throughput Screening (HTS) is a key technology for rapidly evaluating large numbers of compounds for a specific biological activity or property. youtube.com Automated robotic systems can perform thousands of assays in a short period, making it feasible to screen vast chemical libraries. youtube.com The combination of combinatorial synthesis and HTS has become an indispensable tool in drug discovery. nih.gov

The development of novel high-throughput synthesis techniques, such as those utilizing microtiter plates and automated sorting, further enhances the efficiency of creating and screening compound libraries. nih.govresearchgate.net These technologies can be applied to generate libraries of molecules based on the this compound scaffold, leading to the discovery of new chemical entities with applications in medicine, materials science, and catalysis. For instance, click chemistry has been used to create libraries of phenylalanine derivatives for the discovery of potent HIV-1 capsid inhibitors. nih.gov

The integration of these high-throughput approaches with the sustainable synthetic methods and advanced computational tools discussed previously creates a powerful pipeline for the design, synthesis, and discovery of next-generation functional molecules based on N-alkylated amino acids.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(Ethylamino)-3-phenylpropanoic acid, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with phenylalanine derivatives or analogous precursors. Key steps include ethylamine conjugation via nucleophilic substitution or reductive amination. Optimization requires careful control of temperature (40–60°C for amination steps) and solvent selection (e.g., dichloromethane or THF for improved solubility). Catalysts like EDCI/HOBt can enhance coupling efficiency. Purity is validated using HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

- Methodological Answer :

- NMR : In -NMR, expect signals at δ 1.1–1.3 ppm (ethyl CH), δ 3.0–3.5 ppm (CH adjacent to amine), and δ 7.2–7.4 ppm (aromatic protons). -NMR should show carbonyl carbons at ~175 ppm .

- Mass Spectrometry : ESI-MS typically displays [M+H] peaks matching the molecular weight (e.g., 237.3 g/mol). High-resolution MS (HRMS) confirms the empirical formula .

Q. What are the critical parameters to monitor during the purification of this compound, and how do solvent systems influence crystallization efficiency?

- Methodological Answer : Monitor pH during acid-base extraction (optimal pH 4–5 for precipitation). Use mixed solvents like ethanol/water (7:3 v/v) for recrystallization. Polarity adjustments reduce co-precipitation of byproducts. Centrifugation at 10,000 rpm for 15 minutes improves yield .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives in neurological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.